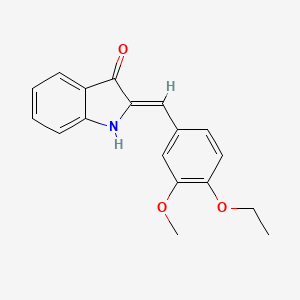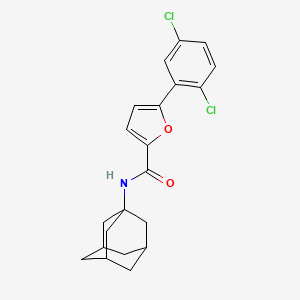![molecular formula C21H15Cl3N4O2S B10944097 1-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B10944097.png)
1-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is a complex organic compound that integrates multiple functional groups, including pyrazole, benzyl, coumarin, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea typically involves multi-step reactions:
-
Formation of the Pyrazole Ring:
- Starting with 2,4-dichlorobenzyl chloride, it undergoes a nucleophilic substitution reaction with hydrazine hydrate to form 2,4-dichlorobenzyl hydrazine.
- This intermediate is then reacted with an appropriate β-diketone under acidic conditions to form the pyrazole ring.
-
Coumarin Synthesis:
- The coumarin moiety is synthesized via the Pechmann condensation, where 4-methylphenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
-
Thiourea Formation:
- The final step involves the reaction of the synthesized pyrazole and coumarin intermediates with thiourea under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the benzyl and pyrazole rings can be substituted with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
- Oxidation products include sulfonyl derivatives.
- Reduction products include amines.
- Substitution products depend on the nucleophile used, forming various substituted derivatives.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology and Medicine:
- Exhibits potential anti-inflammatory and antimicrobial activities.
- Investigated for anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry:
- Potential use in the development of new pharmaceuticals.
- May serve as a precursor for agrochemicals or other biologically active compounds.
Mechanism of Action
The mechanism by which 1-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes like cyclooxygenase (COX) involved in inflammation.
DNA Interaction: The compound could intercalate with DNA, disrupting replication and transcription processes.
Signal Pathways: It may modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and cancer.
Comparison with Similar Compounds
- 1-(2,4-dichlorobenzyl)-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
- 1-(4-chloro-1H-pyrazol-3-yl)-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Comparison:
- The presence of the 2,4-dichlorobenzyl group in the target compound enhances its lipophilicity and potential membrane permeability compared to similar compounds.
- The combination of pyrazole and coumarin moieties in the target compound may provide a unique pharmacophore that can interact with multiple biological targets, offering a broader spectrum of activity.
Properties
Molecular Formula |
C21H15Cl3N4O2S |
|---|---|
Molecular Weight |
493.8 g/mol |
IUPAC Name |
1-[4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(4-methyl-2-oxochromen-7-yl)thiourea |
InChI |
InChI=1S/C21H15Cl3N4O2S/c1-11-6-19(29)30-18-8-14(4-5-15(11)18)25-21(31)26-20-17(24)10-28(27-20)9-12-2-3-13(22)7-16(12)23/h2-8,10H,9H2,1H3,(H2,25,26,27,31) |
InChI Key |
MXHPTFWNYOFNQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3=NN(C=C3Cl)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10944019.png)
![4-(4-methylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B10944045.png)
![6,8-Dichloro-2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyridine](/img/structure/B10944046.png)

![1-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10944055.png)
![(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944059.png)
![3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-N-(2-methylpropyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide](/img/structure/B10944064.png)
![ethyl 2-{[({(4E)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10944072.png)

![(2Z)-5-(2-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10944089.png)
![N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B10944096.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B10944103.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10944104.png)
![Cyclopenta[a]fluorene-4,10-dione, 1-phenyl-5,5a-dihydro-1H-1,2,5,10a-tetraaza-](/img/structure/B10944117.png)
